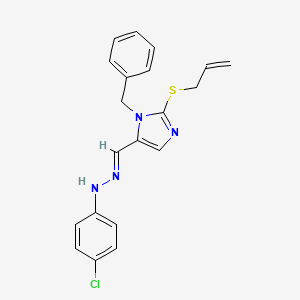

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone

Description

The compound 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone (CAS: 477854-38-9) is a hydrazone derivative featuring an imidazole core substituted with an allylsulfanyl group at position 2, a benzyl group at position 1, and a 4-chlorophenylhydrazone moiety at position 3. Its molecular formula is C₂₀H₁₇ClN₄S, with a molar mass of 451.81 g/mol .

Properties

IUPAC Name |

N-[(E)-(3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methylideneamino]-4-chloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4S/c1-2-12-26-20-22-13-19(25(20)15-16-6-4-3-5-7-16)14-23-24-18-10-8-17(21)9-11-18/h2-11,13-14,24H,1,12,15H2/b23-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZVDFZRPLBPEA-OEAKJJBVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1CC2=CC=CC=C2)C=NNC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSC1=NC=C(N1CC2=CC=CC=C2)/C=N/NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

It’s known that compounds with similar structures, such as hydrazones, can react with nitrogen (n) to form an oxime in an essentially irreversible process as the adduct dehydrates. This reaction could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

A compound with a similar structure, (2-(4-chlorophenyl)-quinolin-4-yl)(piperidin-2-yl)methanol, is known to be orally bioavailable and readily penetrates the blood-brain barrier. These properties suggest that the compound may also have favorable pharmacokinetic characteristics.

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects.

Action Environment

It’s known that the storage conditions can affect the stability of similar compounds. Therefore, it’s likely that environmental factors such as temperature, light, and humidity could influence the action and stability of this compound.

Biological Activity

2-(Allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and molecular mechanisms associated with this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₄H₁₄N₂OS. Its structure includes an imidazole ring, which is known for its biological significance, particularly in drug design. The presence of the allylsulfanyl group enhances its reactivity and potential biological interactions.

Synthesis

The synthesis of 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone typically involves the reaction of 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde with N-(4-chlorophenyl)hydrazine. This reaction can be optimized through various conditions to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that 2-(allylsulfanyl)-1-benzyl-1H-imidazole derivatives show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Imidazole Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 64 µg/mL |

| 2-(Allylsulfanyl)-1-benzyl-1H-imidazole | S. aureus, E. coli | 16 µg/mL (S. aureus), 32 µg/mL (E. coli) |

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways . The mechanism involves the modulation of cellular signaling pathways associated with cell survival and proliferation.

Case Study: Apoptotic Effects on Cancer Cells

In a study involving breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability (IC50 = 20 µM) after 48 hours, indicating its potential as an anticancer agent .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes such as aldosterone synthase (CYP11B2). Inhibitors targeting this enzyme are beneficial in treating conditions like hypertension and heart failure. Molecular docking studies suggest that the compound binds effectively to the active site of CYP11B2, potentially offering a new therapeutic avenue .

Table 2: Enzyme Inhibition Data

| Enzyme | Compound Name | IC50 Value (nM) |

|---|---|---|

| CYP11B2 | 2-(Allylsulfanyl)-1-benzyl-1H-imidazole | 15 |

| CYP11B1 | R-fadrozole | 6 |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the allylsulfanyl group may enhance this activity by altering the lipophilicity and membrane permeability of the compound.

Anticancer Research

The compound's structural features suggest potential anticancer applications. Similar compounds have demonstrated cytotoxic effects against human cancer cell lines such as colon and breast cancer cells . The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation. Investigations into structure-activity relationships (SAR) are ongoing to optimize efficacy against specific cancer types.

Enzyme Inhibition

Imidazole derivatives are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The hydrazone linkage in this compound may provide additional binding interactions with the enzyme's active site, enhancing inhibitory potency.

Synthesis of Functional Materials

The unique chemical structure allows for the synthesis of functional materials, including polymers and nanocomposites. These materials can exhibit enhanced electrical conductivity or thermal stability when incorporated into various matrices. The allylsulfanyl group can serve as a reactive site for further functionalization, allowing for the development of advanced materials for electronic applications.

Case Studies

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

Core Modifications: The target compound’s imidazole-hydrazone scaffold is distinct from the acetamide derivative (RN: 1207019-66-6), which replaces the hydrazone with an amide group. The ethylsulfanyl analog (CAS: 477845-52-6) lacks the benzyl group, resulting in a smaller molecular footprint and lower lipophilicity. The nitro group in its hydrazone moiety enhances electrophilicity, making it more reactive in nucleophilic additions .

The bromophenyl substituent (RN: 1207019-66-6) increases polarizability, favoring halogen bonding interactions in supramolecular assemblies .

Synthesis Pathways :

- Hydrazone derivatives like the target compound are typically synthesized via condensation of aldehyde-functionalized imidazoles with substituted hydrazines. describes a related method using sodium sulfinates under reflux to form sulfone derivatives, suggesting adaptable routes for functional group interconversion .

Physicochemical and Crystallographic Insights

- Melting Points : While direct data for the target compound is unavailable, the structurally similar N-(4-bromophenyl)hydrazone (, Compound 14n) has a melting point of 235–237°C , indicating high thermal stability due to extended conjugation and intermolecular hydrogen bonding .

- Hydrogen Bonding: The hydrazone group in the target compound can act as both donor (–NH) and acceptor (C=O), facilitating diverse hydrogen-bonding motifs. Graph set analysis (as in ) would classify these interactions into patterns such as R₂²(8) for dimeric arrangements .

- Crystallography Tools : Structural characterization of analogous compounds often employs SHELX for refinement and Mercury CSD for visualizing intermolecular interactions, ensuring accurate determination of bond lengths and angles .

Q & A

Q. What are the key steps for synthesizing 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including:

- Imidazole core formation : Condensation of benzylamine with glyoxal derivatives under acidic conditions to form the 1-benzyl-1H-imidazole scaffold.

- Aldehyde functionalization : Introduction of the carbaldehyde group at position 5 via Vilsmeier-Haack formylation .

- Thioether linkage : Allylsulfanyl group attachment at position 2 using allylthiols under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF).

- Hydrazone formation : Reaction of the aldehyde with N-(4-chlorophenyl)hydrazine in ethanol under reflux, monitored by TLC for completion.

Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to enhance yield. For example, lower temperatures (0–5°C) during formylation reduce side reactions .

Q. How is the compound’s structure validated using spectroscopic and crystallographic methods?

- Spectroscopy :

- Crystallography :

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice be analyzed to predict solubility and stability?

- Graph set analysis (as per Etter’s formalism) identifies intermolecular interactions:

- Donor-acceptor pairs : The hydrazone NH group may form N–H⋯O hydrogen bonds with adjacent aldehyde oxygen atoms.

- Packing motifs : Chains or rings formed by these interactions influence melting points and solubility. For example, strong N–H⋯O bonds (2.8–3.0 Å) correlate with lower solubility in polar solvents .

- Tools : Use Mercury CSD or PLATON to generate hydrogen-bonding diagrams from SCXRD data .

Q. What methodological approaches resolve contradictions in spectroscopic vs. computational data for this compound?

- Case example : If DFT-predicted NMR shifts (e.g., using Gaussian 09) deviate from experimental values:

- Verify basis sets : Hybrid functionals (e.g., B3LYP/6-311+G(d,p)) improve accuracy for aromatic systems.

- Solvent effects : Include implicit solvent models (e.g., PCM for DMSO) to align calculated and observed chemical shifts.

- Conformational sampling : Use molecular dynamics (e.g., GROMACS) to account for rotameric states of the allylsulfanyl group .

- Validation : Cross-check with SCXRD data to confirm dominant conformers .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature?

- Accelerated stability testing :

- Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life under storage conditions.

Q. What computational strategies predict biological activity, and how are discrepancies addressed?

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). The allylsulfanyl group’s hydrophobicity may enhance binding to hydrophobic pockets.

- QSAR modeling : Train models on analogs (e.g., imidazole derivatives with similar substituents) to predict IC₅₀ values. Address outliers by re-evaluating descriptor selection (e.g., logP vs. polar surface area) .

- Validation : Compare predictions with in vitro enzyme inhibition assays to refine computational parameters .

Data Contradiction Analysis

Q. How to interpret conflicting results between SCXRD and solution-state NMR regarding molecular conformation?

- Scenario : SCXRD shows a planar imidazole ring, while NMR suggests torsional flexibility.

- Resolution :

- Dynamic effects : Solution-state NMR captures time-averaged conformations, whereas SCXRD provides a static snapshot.

- Temperature dependence : Collect variable-temperature NMR data (−50°C to 50°C) to observe conformational freezing.

- DFT-MD simulations : Model rotational barriers of the benzyl group to quantify energy differences between SCXRD and solution-state structures .

Q. What causes batch-to-batch variability in synthetic yields, and how is this mitigated?

- Root causes :

- Impure starting materials (e.g., N-(4-chlorophenyl)hydrazine with residual aniline).

- Moisture-sensitive steps (e.g., formylation) leading to side reactions.

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.